2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Overview
Description
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a bromophenoxy group attached to an ethanamine backbone, which is further substituted with diethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to form 2-bromophenol.
Etherification: 2-bromophenol is then reacted with ethylene oxide to form 2-(2-bromophenoxy)ethanol.
Amination: The 2-(2-bromophenoxy)ethanol is subsequently reacted with diethylamine to form 2-(2-bromophenoxy)-N,N-diethylethanamine.
Salt Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. Solvents such as dimethylformamide (DMF) and catalysts like triethylamine are commonly used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenoxyamines.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diethylamine moiety can enhance its binding affinity to certain targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N,N-diethylethanamine;hydrochloride
- 2-(2-fluorophenoxy)-N,N-diethylethanamine;hydrochloride
- 2-(2-iodophenoxy)-N,N-diethylethanamine;hydrochloride
Uniqueness
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding to biological targets.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13;/h5-8H,3-4,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKIVDDIOYDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-19-0 | |
Record name | NSC28993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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